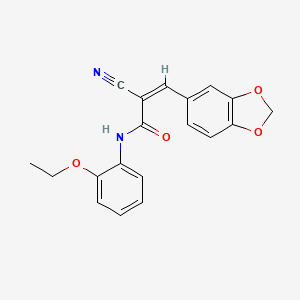
(Z)-3-(1,3-Benzodioxol-5-yl)-2-cyano-N-(2-ethoxyphenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-3-(1,3-Benzodioxol-5-yl)-2-cyano-N-(2-ethoxyphenyl)prop-2-enamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound, also known as BDDAP, has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments.
Mechanism of Action
The mechanism of action of (Z)-3-(1,3-Benzodioxol-5-yl)-2-cyano-N-(2-ethoxyphenyl)prop-2-enamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the Akt/mTOR pathway and the NF-κB pathway. (Z)-3-(1,3-Benzodioxol-5-yl)-2-cyano-N-(2-ethoxyphenyl)prop-2-enamide has also been shown to induce apoptosis by activating caspases and increasing the expression of pro-apoptotic proteins.
Biochemical and Physiological Effects:
(Z)-3-(1,3-Benzodioxol-5-yl)-2-cyano-N-(2-ethoxyphenyl)prop-2-enamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the protection of neurons from oxidative stress and inflammation, and the induction of apoptosis. (Z)-3-(1,3-Benzodioxol-5-yl)-2-cyano-N-(2-ethoxyphenyl)prop-2-enamide has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
(Z)-3-(1,3-Benzodioxol-5-yl)-2-cyano-N-(2-ethoxyphenyl)prop-2-enamide has several advantages for use in laboratory experiments, including its high potency and selectivity, its ability to penetrate the blood-brain barrier, and its low toxicity. However, (Z)-3-(1,3-Benzodioxol-5-yl)-2-cyano-N-(2-ethoxyphenyl)prop-2-enamide also has some limitations, including its instability in aqueous solutions and its limited solubility in organic solvents.
Future Directions
There are several future directions for research on (Z)-3-(1,3-Benzodioxol-5-yl)-2-cyano-N-(2-ethoxyphenyl)prop-2-enamide, including the development of new synthetic methods for the compound, the identification of its molecular targets and signaling pathways, and the evaluation of its safety and efficacy in preclinical and clinical studies. (Z)-3-(1,3-Benzodioxol-5-yl)-2-cyano-N-(2-ethoxyphenyl)prop-2-enamide may also have potential applications in other fields, such as neurodegenerative diseases, inflammation, and metabolic disorders. Further research on (Z)-3-(1,3-Benzodioxol-5-yl)-2-cyano-N-(2-ethoxyphenyl)prop-2-enamide may lead to the development of new drugs and therapies for these conditions.
Synthesis Methods
(Z)-3-(1,3-Benzodioxol-5-yl)-2-cyano-N-(2-ethoxyphenyl)prop-2-enamide has been synthesized through various methods, including the Knoevenagel condensation reaction and the Suzuki-Miyaura coupling reaction. The Knoevenagel condensation reaction involves the reaction of 3-(1,3-benzodioxol-5-yl)acrylaldehyde with ethyl cyanoacetate in the presence of a base catalyst, resulting in the formation of (Z)-3-(1,3-Benzodioxol-5-yl)-2-cyano-N-(2-ethoxyphenyl)prop-2-enamide. The Suzuki-Miyaura coupling reaction involves the reaction of 3-(1,3-benzodioxol-5-yl)boronic acid with 2-cyano-N-(2-ethoxyphenyl)acrylamide in the presence of a palladium catalyst, resulting in the formation of (Z)-3-(1,3-Benzodioxol-5-yl)-2-cyano-N-(2-ethoxyphenyl)prop-2-enamide.
Scientific Research Applications
(Z)-3-(1,3-Benzodioxol-5-yl)-2-cyano-N-(2-ethoxyphenyl)prop-2-enamide has been studied for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, (Z)-3-(1,3-Benzodioxol-5-yl)-2-cyano-N-(2-ethoxyphenyl)prop-2-enamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing cell proliferation. In neuroscience, (Z)-3-(1,3-Benzodioxol-5-yl)-2-cyano-N-(2-ethoxyphenyl)prop-2-enamide has been studied for its potential use as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress and inflammation. In drug discovery, (Z)-3-(1,3-Benzodioxol-5-yl)-2-cyano-N-(2-ethoxyphenyl)prop-2-enamide has been studied for its potential use as a lead compound for the development of new drugs.
properties
IUPAC Name |
(Z)-3-(1,3-benzodioxol-5-yl)-2-cyano-N-(2-ethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c1-2-23-16-6-4-3-5-15(16)21-19(22)14(11-20)9-13-7-8-17-18(10-13)25-12-24-17/h3-10H,2,12H2,1H3,(H,21,22)/b14-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMVPCWUOBDLRLA-ZROIWOOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C(=CC2=CC3=C(C=C2)OCO3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1NC(=O)/C(=C\C2=CC3=C(C=C2)OCO3)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-dioxaindan-5-yl)-2-cyano-N-(2-ethoxyphenyl)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2450534.png)
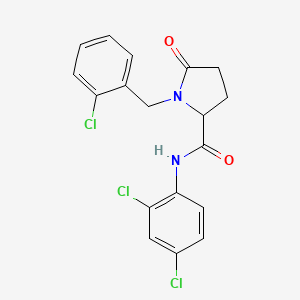
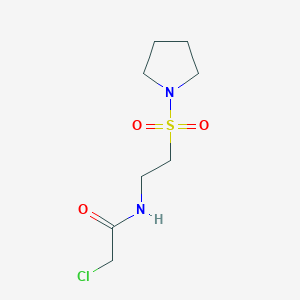
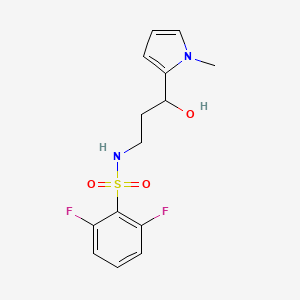

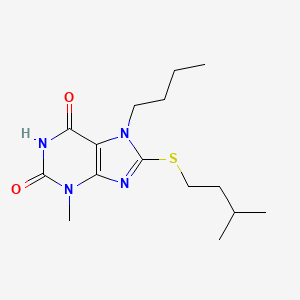
![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(isochroman-3-ylmethyl)urea](/img/structure/B2450545.png)

![N-cyclohexyl-2-[3-[(4-methylphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2450548.png)
![Tert-butyl 1,2,3,3a,4,5,7,7a-octahydropyrrolo[2,3-c]pyridine-6-carboxylate;hydrochloride](/img/structure/B2450551.png)
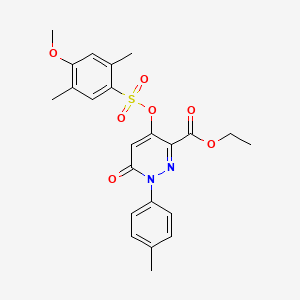
![2-fluoro-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2450555.png)
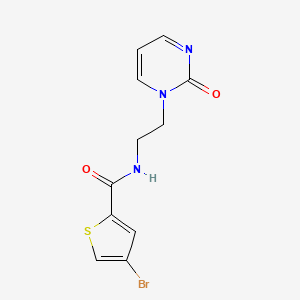
![5-chloro-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)thiophene-2-carboxamide](/img/structure/B2450557.png)